2-(2,4-dichlorophenoxy)-N'-formylacetohydrazide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N’-formylacetohydrazide is an organic compound that belongs to the class of hydrazides It is derived from 2,4-dichlorophenoxyacetic acid, a well-known herbicide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-formylacetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate, followed by formylation. The reaction conditions often include:
Reagents: 2,4-dichlorophenoxyacetic acid, hydrazine hydrate, formic acid.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle larger volumes of reactants.
Continuous flow systems: For efficient mixing and reaction control.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N’-formylacetohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms in the phenoxy ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N’-formylacetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-formylacetohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2,4-Dichlorophenol: A degradation product of 2,4-dichlorophenoxyacetic acid.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar structure and properties.
Uniqueness
2-(2,4-Dichlorophenoxy)-N’-formylacetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8Cl2N2O3 |
---|---|
Molecular Weight |
263.07 g/mol |
IUPAC Name |
N-[[2-(2,4-dichlorophenoxy)acetyl]amino]formamide |
InChI |
InChI=1S/C9H8Cl2N2O3/c10-6-1-2-8(7(11)3-6)16-4-9(15)13-12-5-14/h1-3,5H,4H2,(H,12,14)(H,13,15) |
InChI Key |
DUZNPLQBCZZKQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC=O |
Origin of Product |
United States |
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